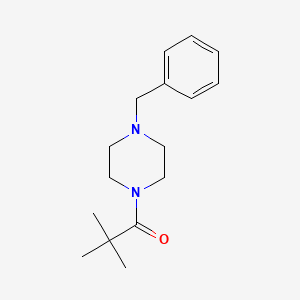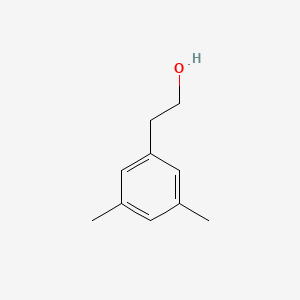
3-(2-(2-Methoxyphenoxy)acetamido)cyclohexyl (4-fluorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(2-Methoxyphenoxy)acetamido)cyclohexyl (4-fluorophenyl)carbamate, also known as MCC950, is a potent and selective inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a complex of proteins that plays a crucial role in the activation of the innate immune system. The activation of the NLRP3 inflammasome has been linked to a number of chronic inflammatory diseases, including type 2 diabetes, Alzheimer's disease, and atherosclerosis. MCC950 has shown promise as a potential therapeutic agent for these diseases.
Applications De Recherche Scientifique
Environmental Monitoring and Water Quality
Organic pollutants, including phenolic compounds similar to "3-(2-(2-Methoxyphenoxy)acetamido)cyclohexyl (4-fluorophenyl)carbamate," are a significant concern for water quality. Research has focused on the occurrence, fate, and behavior of priority substances (PSs) and contaminants of emerging concern (CECs) in surface water, as outlined by the European Union Directive 2013/39/EU. Studies aim to better understand the chemical status of Earth's surface water by monitoring different substances and classes of substances in various regions using diverse sampling strategies. High concentrations of PSs such as atrazine, alachlor, and polycyclic aromatic hydrocarbons, as well as CECs like azithromycin and diclofenac, have been found, necessitating ongoing research to identify future PS candidates (J. Sousa et al., 2018).
Biochemical Transformations and Mechanisms
The biochemical transformation of organic pollutants is crucial for understanding their environmental impact and for developing remediation strategies. Advanced oxidation processes (AOPs) have been used to treat contaminants like acetaminophen, leading to the formation of various by-products. Research in this area focuses on elucidating the mechanisms of degradation, identifying the by-products formed, and assessing their biotoxicity. Such studies contribute to enhancing the degradation efficiency of organic pollutants through AOP systems, aiming to mitigate their ecological and human health risks (Mohammad Qutob et al., 2022).
Propriétés
IUPAC Name |
[3-[[2-(2-methoxyphenoxy)acetyl]amino]cyclohexyl] N-(4-fluorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O5/c1-28-19-7-2-3-8-20(19)29-14-21(26)24-17-5-4-6-18(13-17)30-22(27)25-16-11-9-15(23)10-12-16/h2-3,7-12,17-18H,4-6,13-14H2,1H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWBEXPNJDDERW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2CCCC(C2)OC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 7-oxo-5-oxaspiro[3.4]octane-8-carboxylate](/img/structure/B2675986.png)
![2-chloro-N-[3-(5-methyl-1H-pyrazol-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2675989.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2675990.png)




![3-[(4-Chlorophenyl)methyl]-1,3,9-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2675997.png)

![N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2675999.png)
![2-[3-(3-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2676003.png)
